molecular formula C9H8N2O2S B8359365 5-Pyridin-2-ylmethyl-thiazolidine-2,4-dione

5-Pyridin-2-ylmethyl-thiazolidine-2,4-dione

Cat. No.: B8359365
M. Wt: 208.24 g/mol
InChI Key: YKIHIGXYXSSARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyridin-2-ylmethyl-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(pyridin-2-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H8N2O2S/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-4,7H,5H2,(H,11,12,13)

InChI Key

YKIHIGXYXSSARE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2C(=O)NC(=O)S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-pyridin-2-ylmethylene-thiazolidine-2,4-dione (5.0 g, 0.024 mol, prepared in a similar way as described in J. Med. Chem. 41 (10), 1619–1630 (1998)) in tetrahydrofuran (300 ml) was added 10% palladium on carbon (1 g) and the resulting mixture was hydrogenated. After 50 ml of hydrogen was consumed and additional portion of 10% palladium on carbon (5 g) was added and the hydrogenation was continued at 50 psi for 16 h. The mixture was filtered and the filtrate evaporated in vacuo. The residue was subjected to flash column chromatography (1 l silicagel) using a mixture of ethyl acetate/hexane, (1:1) as eluant. Semi pure fractions were collected and the solvent evaporated in vacuo affording 0.8 g (16,%) of 5-pyridin-2-ylmethyl-thiazolidine-2,4-dione as a solid.
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reactant
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( 10 )
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300 mL
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1 g
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Synthesis routes and methods II

Procedure details

5-Pyridin-2-ylmethylene-thiazolidine-2,4-dione (5 g) in tetrahydrofuran (300 ml) was added 10% Pd/C (1 g) and the mixture was hydrogenated at ambient pressure for 16 hours. More 10% Pd/C (5 g) was added and the mixture was hydrogenated at 50 psi for 16 hours. After filtration and evaporation in vacuo, the residue was purified by column chromatography eluting with a mixture of ethyl acetate and heptane (1:1). This afforded the title compound (0.8 g, 16%) as a solid.
Quantity
5 g
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reactant
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300 mL
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solvent
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1 g
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5 g
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catalyst
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Yield
16%

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